(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production of tert-butoxycarbonyl derivatives, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Oxalyl chloride in methanol is used for the deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions include the free amino acid after Boc deprotection and various oxidized or reduced derivatives depending on the reaction conditions.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid involves the selective protection and deprotection of the amino group. The Boc group provides stability during synthetic processes and can be removed under mild conditions to reveal the free amino group, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-3-ynoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid is unique due to its alkyne functional group, which provides additional reactivity compared to similar compounds with only alkyl or aryl groups. This unique structure allows for a broader range of chemical transformations and applications in synthetic chemistry.
Properties
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h1H,2-5H3,(H,11,14)(H,12,13)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWWVGBCSHMZNN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C#C)(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609482 | |
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-2-methylbut-3-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391678-36-7 | |
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-2-methylbut-3-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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